molecular formula C22H27NO5S B14994033 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-(propan-2-yloxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-(propan-2-yloxy)benzamide

Cat. No.: B14994033
M. Wt: 417.5 g/mol
InChI Key: UGRBZSJIIYCLPY-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a thiolane ring, a methoxyphenyl group, and a propan-2-yloxybenzamide moiety, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the methoxyphenyl group, and the coupling with the propan-2-yloxybenzamide moiety. Common reagents and conditions used in these reactions may include:

    Formation of Thiolane Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.

    Coupling with Propan-2-yloxybenzamide Moiety: This step may involve the use of coupling reagents such as EDCI or DCC to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE may undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups may be reduced to alcohols under suitable conditions.

    Substitution: The methoxy group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide.

Major Products

The major products formed from these reactions may include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: As a potential therapeutic agent for certain diseases.

    Industry: As a component in the formulation of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE exerts its effects may involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE may include other thiolane derivatives, methoxyphenyl derivatives, and benzamide derivatives.

Uniqueness

The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YLOXY)BENZAMIDE may lie in its specific combination of functional groups, which may confer unique chemical properties and biological activities.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H27NO5S/c1-16(2)28-20-9-7-18(8-10-20)22(24)23(19-11-12-29(25,26)15-19)14-17-5-4-6-21(13-17)27-3/h4-10,13,16,19H,11-12,14-15H2,1-3H3

InChI Key

UGRBZSJIIYCLPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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